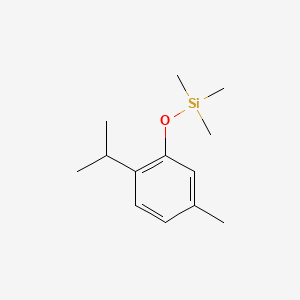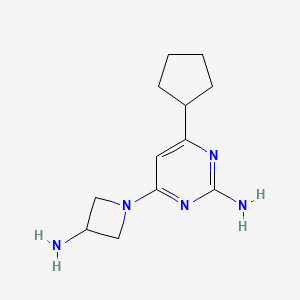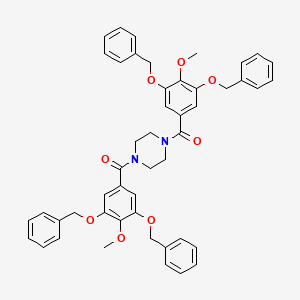![molecular formula C14H25N B13943096 1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine CAS No. 787541-94-0](/img/structure/B13943096.png)
1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL-: is a complex organic compound with a unique tricyclic structure This compound is characterized by its three interconnected cyclohexane rings, which contribute to its stability and distinct chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps involve functional group modifications, such as the introduction of the methanamine group and the ethyl and alpha-methyl substituents. These reactions often require specific catalysts, solvents, and temperature conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and cost-effectiveness. Key factors in industrial production include the selection of efficient catalysts, the use of high-purity starting materials, and the implementation of rigorous quality control measures.
化学反应分析
Types of Reactions
TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- can be compared with other tricyclic compounds, such as:
TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE: Lacks the ethyl and alpha-methyl substituents, resulting in different chemical properties and reactivity.
TRICYCLO[3.3.1.13,7]DECANE-1-METHANOL: Contains a hydroxyl group instead of the methanamine group, leading to different applications and reactivity.
TRICYCLO[3.3.1.13,7]DECANE-1-CARBOXYLIC ACID:
The uniqueness of TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.
属性
CAS 编号 |
787541-94-0 |
|---|---|
分子式 |
C14H25N |
分子量 |
207.35 g/mol |
IUPAC 名称 |
1-(3-ethyl-1-adamantyl)ethanamine |
InChI |
InChI=1S/C14H25N/c1-3-13-5-11-4-12(6-13)8-14(7-11,9-13)10(2)15/h10-12H,3-9,15H2,1-2H3 |
InChI 键 |
LQLRHJNHCYOMGP-UHFFFAOYSA-N |
规范 SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)



![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)





![11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13943067.png)
![4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine](/img/structure/B13943068.png)

